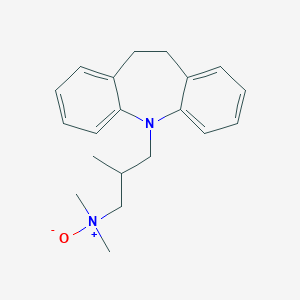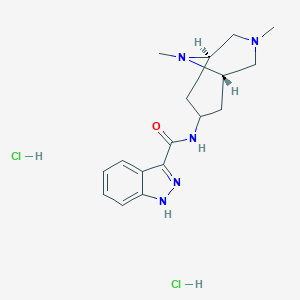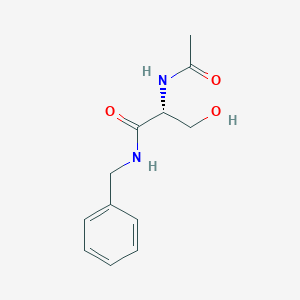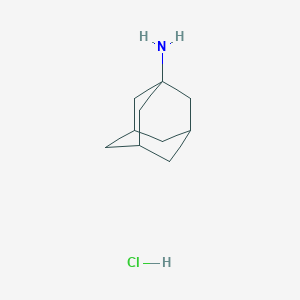
L-Arginine L-aspartate
Vue d'ensemble
Description
L-Arginine L-aspartate is a compound of the amino acids L-arginine and L-aspartic acid . It is used in the investigation of the metabolic profiles of human breast cancer . It is also an ingredient in products indicated to treat exhaustion during stress, endurance sports, or in the elderly .
Synthesis Analysis
The synthesis of L-ornithine L-aspartate involves basic hydrolysis of L-arginine by barium hydroxide, precipitation of barium cations as barium carbonate, addition of L-aspartic acid, and direct precipitation of L-ornithine L-aspartate .Molecular Structure Analysis
The molecular formula of this compound is C10H21N5O6 .Chemical Reactions Analysis
L-arginine is involved in many chemical reactions. It plays a role in building protein and converts into the chemical nitric oxide, which helps the blood vessels open . L-aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate .Physical And Chemical Properties Analysis
This compound is a white or almost white granules or powder . The heat capacities of L-arginine and L-aspartic acid have been measured in various studies .Applications De Recherche Scientifique
Bioavailability and Nutritional Applications
L-Arginine L-aspartate has been explored for its enhanced bioavailability when used as dipeptides, offering potential advantages in nutrition and therapy. Arginine and aspartate, as constituents of this compound, have been shown to possess various physiological functions, making them attractive for nutritional and therapeutic applications. This dipeptide form may offer better alternatives to amino acid mixtures, with implications for cardiovascular, genitourinary, gastrointestinal, and immune disorders (Sallam & Steinbüchel, 2010).
Exercise Performance Enhancement
Research has investigated the role of this compound in enhancing exercise performance. One study showed that its supplementation reduced blood lactate concentrations and oxygen consumption during submaximal exercise in athletes, suggesting improved work efficiency and exercise tolerance. These findings indicate its potential utility in enhancing athletic performance (Burtscher et al., 2005).
Metabolic Functions
The metabolic processing of L-arginine and L-aspartate in the body has been extensively studied. L-Arginine, for example, is known to play a crucial role in the production of nitric oxide, a significant molecule for various physiological processes. Studies have delved into the metabolism of L-Arginine and L-aspartate in the small intestine, offering insights into their roles in the body's metabolic pathways (Windmueller & Spaeth, 1976).
Pharmaceutical and Chemical Applications
This compound is also significant in pharmaceutical and chemical industries. It's a precursor for several biologically important molecules and has applications ranging from the synthesis of hydrogels and nutraceuticals to therapeutic compositions for dental sensitivity. This highlights its versatility and utility in various industrial applications (Ahmed et al., 2016).
Role in Cancer Metabolism
L-Arginine plays a critical role as a signaling metabolite in cancer cells and has been investigated for its potential in cancer therapies. Studies have shown that arginine can be used as a dietary supplement and its depletion as a therapeutic strategy in certain types of cancers, revealing its importance in cancer metabolism (Chen et al., 2021).
Mécanisme D'action
Target of Action
L-Arginine L-aspartate, often referred to as Arginine Aspartate, is a compound that primarily targets various metabolic and biochemical processes in the body. The primary targets of this compound are the enzymes involved in the metabolism of its constituent amino acids, L-Arginine and L-Aspartate .
L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, a molecule that plays a crucial role in vascular health by acting as a major vasodilator . It also promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses .
L-Aspartate, on the other hand, is formed by the transamination of the Krebs cycle intermediate oxaloacetate. It serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .
Mode of Action
The mode of action of this compound involves its interaction with its targets and the resulting changes in cellular and metabolic processes. L-Arginine stimulates the pituitary release of growth hormone and prolactin through origins in the hypothalamus . It also induces the secretion of insulin and glucagon, which are protagonists in glucose metabolism .
L-Aspartate, on the other hand, is involved in the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine. It can also promote energy production via its metabolism in the Krebs cycle .
Biochemical Pathways
L-Arginine and L-Aspartate are involved in several biochemical pathways. L-Arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg: glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .
L-Aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate. It serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .
Pharmacokinetics
It is known that l-arginine is commonly found as a component of total parenteral nutrition , and L-Aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. L-Arginine has been shown to reduce plasma glucose levels, improve glucose tolerance, reduce adiposity, and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity . L-Aspartate, on the other hand, can promote energy production via its metabolism in the Krebs cycle .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in water, hydrochloric acid, and sodium hydroxide solution, but it is slightly soluble in ethanol and insoluble in acetone and ether . This solubility profile can affect the compound’s bioavailability and its interaction with its targets in the body.
Orientations Futures
L-arginine and its salts have been used in research and approved protein injectables. They are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations . Evonik has launched a series of new formulations of L-Ornithine-L-Aspartate (LOLA) at a trade show, simplifying the administration of this important therapeutic agent for liver diseases .
Propriétés
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUWYOYAXFUOLX-ZBRNBAAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884415 | |
| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7675-83-4 | |
| Record name | Arginine aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine aspartate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-aspartic acid, compound with L-arginine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZB1G2I725 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-Arginine L-Aspartate?
A1: The molecular formula for this compound is C10H21N5O6. Its molecular weight is 291.3 g/mol. []
Q2: How does this compound affect blood lactate levels during exercise?
A2: Studies have shown that prolonged intake of this compound can reduce blood lactate accumulation during submaximal exercise. [] This effect is thought to be due to the synergistic actions of both L-Arginine and L-Aspartate. L-Arginine may inhibit glycolysis, thereby reducing lactic acid production. L-Aspartate, on the other hand, might favor fatty acid oxidation, further contributing to lower lactate levels. []
Q3: Can this compound influence oxygen consumption during exercise?
A3: Research suggests that this compound supplementation can lead to reduced oxygen consumption during submaximal exercise. [] This effect, combined with the reduction in blood lactate, suggests that the compound may improve work efficiency and potentially increase exercise tolerance. []
Q4: How does the structure of this compound compare to other molecules, and how does this impact its interactions?
A4: The crystal structure of this compound reveals distinct conformations for the arginine and aspartate molecules. [] The arginine molecule adopts a unique conformation compared to previously observed structures, while the aspartate ion's conformation resembles that found in L-aspartic acid, DL-aspartic acid, and L-lysine L-aspartate. [] This structural arrangement allows for specific ion-pair interactions, including electrostatic attraction and two N-H...O hydrogen bonds between the guanidyl group of arginine and the α-carboxylate group of aspartate. []
Q5: What role does this compound play in the biosynthesis of other molecules?
A5: this compound is a key intermediate in the biosynthesis of L-Arginine. [] It serves as a precursor for arginine in both the urea cycle and the citrulline–NO cycle. [] Additionally, it can be converted to fumarate in the citric acid cycle through the action of argininosuccinate lyase. []
Q6: Can this compound be synthesized using a green chemistry approach?
A6: Yes, this compound can be synthesized through an environmentally friendly biocatalytic approach. [] This method utilizes argininosuccinate lyase (ASL) from Saccharomyces cerevisiae to catalyze the addition of L-arginine to fumarate. [] This enzymatic approach allows for the production of this compound at a gram scale with high purity and yield. []
Q7: Can metabolite profiling using this compound and other small metabolites differentiate cell types across species?
A7: Yes, studies have shown that analyzing the profiles of small metabolites like L-Arginine, L-Aspartate, L-glutamate, glycine, glutathione, and taurine can be a valuable tool for differentiating cell types in chemosensory tissues across various species. [] This approach, termed "metabolite profiling," can be particularly useful in overcoming limitations associated with antibody-based immunohistochemical comparisons across species. [] This technique relies on immunostaining with glutaraldehyde-based antibodies targeting these metabolites, followed by hierarchical cluster analyses to identify and classify cell types based on their distinct metabolic signatures. []
Q8: Does this compound have any known antibacterial properties?
A8: While not directly studied in the provided research, L-Arginine and L-Aspartate, as individual amino acids, are known to play a role in bacterial metabolism. [, ] Further research is needed to determine if this compound exhibits any specific antibacterial effects.
Q9: Is there evidence of this compound being involved in any plant diseases?
A9: While not directly discussed in the context of this compound, the research highlights the role of Pseudomonas viridiflava as a plant pathogen causing bacterial streak and rot in onions. [] This bacterium utilizes various carbohydrates and amino acids, including L-arginine and L-aspartate, for its metabolic processes. [] This underscores the importance of understanding the interactions between plants and microbes, particularly in the context of plant diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)









